molecular formula C11H15N B6272243 N,5-dimethyl-2,3-dihydro-1H-inden-1-amine CAS No. 1188164-69-3

N,5-dimethyl-2,3-dihydro-1H-inden-1-amine

Cat. No. B6272243
CAS RN: 1188164-69-3
M. Wt: 161.2
InChI Key:
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Description

N,5-dimethyl-2,3-dihydro-1H-inden-1-amine (N5D2D1HI) is an organic compound, commonly known as an indaneamine, that is widely used in the chemical industry. It is a versatile molecule that can be used in a variety of applications, from industrial synthesis to medicinal research.

Mechanism of Action

N,5-dimethyl-2,3-dihydro-1H-inden-1-amine is believed to act as an agonist of the serotonin 5-HT2A receptor. This receptor is involved in the regulation of various physiological processes, including appetite, sleep, and mood. It is also involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the regulation of stress responses.
Biochemical and Physiological Effects
N,5-dimethyl-2,3-dihydro-1H-inden-1-amine has been shown to have a variety of biochemical and physiological effects. It has been found to increase serotonin levels in the brain, which can lead to increased alertness and improved mood. Additionally, it has been found to increase dopamine levels, which can lead to increased motivation and improved cognitive performance. N,5-dimethyl-2,3-dihydro-1H-inden-1-amine has also been found to have anti-inflammatory, anti-fungal, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

N,5-dimethyl-2,3-dihydro-1H-inden-1-amine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized in a variety of ways. Additionally, it has a wide range of applications in scientific research, as it can be used in the synthesis of various pharmaceuticals, agrochemicals, dyes, fragrances, and polymers. However, N,5-dimethyl-2,3-dihydro-1H-inden-1-amine also has some limitations, such as its toxicity and potential for side effects.

Future Directions

There are several possible future directions for research involving N,5-dimethyl-2,3-dihydro-1H-inden-1-amine. One possibility is to further investigate its mechanism of action, including its effects on the HPA axis. Additionally, further research could be done to investigate its potential for use in the treatment of various diseases, such as cancer and neurological disorders. Additionally, further research could be done to investigate its potential for use in the synthesis of various pharmaceuticals, agrochemicals, dyes, fragrances, and polymers. Finally, further research could be done to investigate its potential for use in the development of novel materials and technologies.

Synthesis Methods

N,5-dimethyl-2,3-dihydro-1H-inden-1-amine has been synthesized in a variety of ways. One method is the condensation reaction of 2,3-dihydro-1H-indene with 5-methyl-2-nitroaniline, which produces N,5-dimethyl-2,3-dihydro-1H-inden-1-amine in high yields. Another method involves the direct oxidation of 5-methyl-2-nitroaniline with hydrogen peroxide in the presence of a base, such as sodium hydroxide. Additionally, N,5-dimethyl-2,3-dihydro-1H-inden-1-amine can be synthesized from the reaction of 5-methyl-2-nitroaniline with nitric acid and sodium nitrite, followed by the addition of sodium hydroxide.

Scientific Research Applications

N,5-dimethyl-2,3-dihydro-1H-inden-1-amine has a wide range of applications in scientific research. It is used in the synthesis of various pharmaceuticals, including anti-inflammatory, anti-fungal, and anti-cancer drugs. Additionally, it is used in the synthesis of various agrochemicals, such as herbicides and insecticides, as well as in the synthesis of dyes and fragrances. N,5-dimethyl-2,3-dihydro-1H-inden-1-amine is also used in the synthesis of various polymers and plastics, as well as in the synthesis of various metal complexes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N,5-dimethyl-2,3-dihydro-1H-inden-1-amine involves the reduction of 1,2,3,4-tetrahydronaphthalene followed by the addition of methylamine.", "Starting Materials": [ "1,2,3,4-tetrahydronaphthalene", "Lithium aluminum hydride", "Methylamine" ], "Reaction": [ "1. Dissolve 1,2,3,4-tetrahydronaphthalene in dry ether.", "2. Add lithium aluminum hydride to the solution and stir for several hours at room temperature.", "3. Quench the reaction with water and filter the resulting mixture.", "4. Add methylamine to the filtrate and heat the mixture under reflux for several hours.", "5. Cool the mixture and extract the product with ether.", "6. Dry the ether layer with anhydrous sodium sulfate and evaporate the solvent to obtain N,5-dimethyl-2,3-dihydro-1H-inden-1-amine as a colorless oil." ] }

CAS RN

1188164-69-3

Product Name

N,5-dimethyl-2,3-dihydro-1H-inden-1-amine

Molecular Formula

C11H15N

Molecular Weight

161.2

Purity

95

Origin of Product

United States

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